Aligeron vs. Cinnarizine: Superior Reduction in Cerebral and Peripheral Vascular Resistance
Aligeron demonstrates a quantitatively greater vasodilatory effect than its close structural analog cinnarizine in reducing vascular resistance. In acute in vivo experiments on cats and dogs, Aligeron decreased both cerebral and peripheral vessel resistance tone, and its effect was explicitly reported to be 'higher than those of cinnarizine' [1]. The reduction in effect following alpha-adrenergic blockade suggests that Aligeron's enhanced potency may involve additional adrenergic blocking properties not present in cinnarizine [1].
| Evidence Dimension | Vascular resistance reduction potency |
|---|---|
| Target Compound Data | Decreases considerably the cerebral and peripheral resistance vessels tone |
| Comparator Or Baseline | Cinnarizine |
| Quantified Difference | Effect higher than that of cinnarizine (qualitative ranking reported in direct comparison) |
| Conditions | Acute in vivo experiments on cats and dogs; autoperfusion method; i.v. and i.a. administration |
Why This Matters
For researchers investigating cerebrovascular dynamics, Aligeron offers a quantifiably more potent vasodilatory tool than cinnarizine, enabling distinct experimental outcomes.
- [1] Nikolov R, Vlahov V, Taskov M. Effect of aligeron on the resistance of the cerebral and peripheral blood vessels. Acta Physiol Pharmacol Bulg. 1980;6(3):54-9. PMID: 7282382. View Source
